Product packaging for Chenopodium oil(Cat. No.:CAS No. 8006-99-3)

Chenopodium oil

Cat. No.: B1155780
CAS No.: 8006-99-3
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Description

Chenopodium oil is an essential oil extracted from the plant Chenopodium ambrosioides L., a species with a long history of traditional use. Sourced for laboratory use, this oil presents a complex mixture of bioactive compounds, with its specific chemical profile, including major constituents like ascaridole, α-terpinene, and p-cymene, subject to variation based on the plant's geographical origin and harvest conditions . In research settings, this compound has demonstrated significant, multi-faceted biological activity. Studies highlight its potent antifungal properties , showing efficacy against a range of fungi, including pathogenic Candida species and aflatoxigenic strains of Aspergillus flavus . Investigations into its effects on the central nervous system suggest anxiolytic-like effects in animal models, with proposed mechanisms involving the GABAergic and dopaminergic systems, and a noted reduction in corticosterone levels . Furthermore, the oil and its components have been examined for cytotoxic and antiparasitic activity , showing promise in studies against prostate cancer cells, Leishmania parasites, and various intestinal worms, which is primarily attributed to its main component, ascaridole . Researchers value this oil as a natural product for exploring mechanisms of action in microbiology, neuropharmacology, and parasitology. It is strictly for research use only and is not intended for diagnostic or therapeutic applications. Appropriate safety precautions must be observed, as the oil contains compounds that can be toxic . The typical chemical composition of this compound includes, but is not limited to, the following compounds, though the exact proportions may vary by batch: - Ascaridole : A monoterpene peroxide considered a primary active component, studied for its antiparasitic and potential cytotoxic activities . - α-Terpinene : A monoterpene often found in significant quantities . - p-Cymene : A common monoterpene in aromatic plants . - Limonene : A widely occurring monoterpene . - Isoascaridole : An isomer of ascaridole .

Properties

CAS No.

8006-99-3

Molecular Formula

N/A

Synonyms

Oil Of American Wormseed;  Oil Of Chenopodium

Origin of Product

United States

Extraction Methodologies and Yield Characterization

Factors Influencing Essential Oil Yield

Cultivation vs. Wild-Grown Plant Material

The origin of the plant material, whether from cultivated or wild-grown sources, has been shown to significantly influence both the yield and the chemical profile of Chenopodium oil. Research demonstrates distinct quantitative variations in the essential oil extracted from the aerial parts of Chenopodium ambrosioides based on its growing conditions.

A comparative study on C. ambrosioides from the Uttarakhand region in India revealed that wild-grown plants produced a higher yield of essential oil at 0.28% compared to the 0.16% yield from cultivated plants. tandfonline.comtandfonline.comresearchgate.net This suggests that the environmental stressors and ecological competition faced by wild plants may stimulate a greater production of secondary metabolites, including the volatile compounds that constitute the essential oil.

Beyond the yield, the chemical composition of the oil also shows significant divergence. The same study found that the oil from wild samples was predominantly composed of α-terpinene (44.68%), followed by p-cymene (B1678584) (21.28%) and ascaridole (B1665189) (17.89%). tandfonline.comtandfonline.comresearchgate.net In stark contrast, the oil from the cultivated variety was dominated by ascaridole (44.96%), with p-cymene (27.14%) and a much-reduced amount of α-terpinene (8.27%) as the other major components. tandfonline.comtandfonline.comresearchgate.net This shift indicates that cultivation practices can be optimized to increase the concentration of specific desired compounds, such as ascaridole. The oil from the wild plant was richer in monoterpene hydrocarbons, while the cultivated plant's oil was dominated by oxygenated monoterpenes. tandfonline.comresearchgate.net

**Table 1: Comparative Analysis of Essential Oil from Wild vs. Cultivated *Chenopodium ambrosioides***

Optimization of Extraction Parameters (e.g., time, temperature)

The efficiency of essential oil extraction and the quality of the resulting oil are heavily dependent on the optimization of key process parameters, primarily time and temperature. These factors control the rate of extraction and can influence the chemical stability of the extracted compounds.

Optimization of Extraction Time: Extraction time is a critical parameter that affects the recovery of volatile compounds. Generally, as the hydrodistillation time increases, the yield of essential oil also increases, but only up to a certain point. Research on other aromatic plants, such as coriander, has shown that essential oil yield increases with distillation time, with maximum yields typically achieved between 40 and 160 minutes. nih.govresearchgate.net After this optimal period, continued extraction may not significantly increase the yield and could lead to the degradation of thermolabile compounds and increased energy consumption. nih.gov The composition of the oil can also change with time; low-boiling point compounds are often extracted more rapidly in the initial phases, while higher-boiling point constituents are released later in the process. nih.govresearchgate.net For Chenopodium ambrosioides, studies have employed various hydrodistillation times, including 2 hours, 3 hours, and 4 hours, to extract the essential oil. redalyc.orgresearchgate.netnih.gov However, a systematic study to determine the optimal extraction time for maximizing the yield of specific components like ascaridole is not extensively documented.

Optimization of Extraction Temperature: Temperature is another crucial factor in the hydrodistillation process. Higher temperatures can increase the vapor pressure of volatile compounds, potentially leading to a faster extraction rate and higher yield. However, elevated temperatures also pose a risk to heat-sensitive compounds, which can undergo thermal degradation or isomerization. scielo.br

A critical consideration for this compound is the thermal lability of its principal component, ascaridole. It has been demonstrated that ascaridole can undergo partial thermal isomerization into isoascaridole at the high temperatures used in gas chromatography (GC) injectors (e.g., 250°C). scielo.br This highlights the sensitivity of the compound to heat. While the boiling point of water during hydrodistillation (100°C at standard pressure) is significantly lower than GC injector temperatures, the prolonged exposure to this heat can still affect the integrity of such compounds. Therefore, optimizing the extraction temperature involves finding a balance between efficient volatilization of the essential oil and the preservation of its natural chemical structure. For heat-sensitive compounds, methods that allow for extraction at lower temperatures, such as vacuum distillation or solvent extraction at low temperatures, might be considered to preserve the original composition of the oil.

Table 2: General Principles of Extraction Parameter Optimization for Essential Oils

Chemical Compounds Mentioned

Phytochemical Analysis and Chemical Compositional Variability

Major Monoterpene and Sesquiterpene Constituents

The secondary metabolism of Chenopodium ambrosioides produces a diverse array of volatile compounds. redalyc.org Analysis using techniques like gas chromatography-mass spectrometry (GC-MS) has identified numerous components, with monoterpenes, both hydrocarbons and oxygenated, being the most abundant. redalyc.orgresearchgate.net

Ascaridole (B1665189), a bicyclic monoterpene with a distinctive peroxide bridge, is one of the most significant and historically recognized components of Chenopodium oil. psu.edu Its concentration can vary dramatically, ranging from being the principal component to only a minor constituent. For instance, an oil sample from Madagascar was found to contain 41.8% ascaridole by GC analysis, a figure that was corrected to 55.3% after accounting for thermal isomerization to isoascaridole during the analysis. researchgate.netnih.gov In contrast, a study on Nigerian C. ambrosioides oil reported a much lower ascaridole content of 3.9%. nih.gov

Research has identified several isomers of ascaridole, including cis-ascaridole, trans-ascaridole, and isoascaridole. upol.cznih.gov In a study of Chenopodium species from the East Mediterranean, cis-ascaridole was the major peroxy monoterpenoid, reaching up to 46.9% of the oil, while cis-isoascaridole (1.1-6.4%), trans-ascaridole (1-2%), and trans-isoascaridole (1-2%) were present as minor isomers. psu.eduupol.cznih.gov An analysis of an Iranian sample identified cis-ascaridole as the most abundant compound at 43.40%, with trans-ascaridole also present at 6.38%. tandfonline.com The heat-sensitive nature of ascaridole, which can convert to isoascaridole, means that analytical methods must be carefully considered for accurate quantification. researchgate.netnih.gov

α-Terpinene and p-cymene (B1678584) are frequently identified as major constituents of this compound, often in an inverse relationship with ascaridole content. redalyc.org Ascaridole's biosynthetic pathway is related to the formation of α-terpinene, which may explain why oils with low ascaridole levels often have high concentrations of α-terpinene. redalyc.org

For example, a Nigerian chemotype reported α-terpinene as the most dominant component at 63.1%, with p-cymene at 26.4%. nih.gov Similarly, an analysis of oil from Sichuan, China, found α-terpinene (32.89%) and p-cymene (24.25%) to be the main constituents. ajol.info Other studies have reported varying concentrations, such as α-terpinene at 51.3% and p-cymene at 23.4% in one sample, and α-terpinene at 41.36% and p-cymene at 5.76% in another from South-West Nigeria. nih.govunn.edu.ng The concentration of p-cymene has been shown to differ based on location, with reports of 21.8% in Brazil, 23.4% in Cameroon, and 25.77% in India. redalyc.orgresearchgate.net

Limonene (B3431351): This monoterpene has been identified in several studies. An oil from Madagascar contained 3.8% limonene. researchgate.netnih.gov In a distinct chemotype, limonene was a major compound, constituting 32.5% of the oil. tandfonline.com

Thymol (B1683141) and Carvacrol (B1668589): These phenolic monoterpenes are present in some chemotypes. An oil from South-West Nigeria was found to contain thymol (8.23%) and carvacrol (6.70%). unn.edu.ng Another study also noted their presence in small amounts. redalyc.org

α-Terpinenyl-acetate: This ester is a major component in certain Nigerian chemotypes. One study reported its concentration at 31.81%, second only to α-terpinene. unn.edu.ng Another Nigerian sample showed α-terpinyl acetate (B1210297) at 15.7%. tandfonline.com

Camphor: This oxygenated monoterpene was a significant component in an Iranian sample of C. ambrosioides oil, with a concentration of 12.40%. tandfonline.com

The complexity of this compound is further demonstrated by the presence of numerous other volatile compounds in smaller quantities. These can be broadly categorized as monoterpene hydrocarbons, oxygenated monoterpenes, and sesquiterpene components.

In one analysis, monoterpene hydrocarbons constituted the most abundant class of compounds at 62.8%, while oxygenated monoterpenes were found at 13.2%. redalyc.org Another study identified 49 different compounds, which accounted for 96.86% of the oil. tandfonline.com Sesquiterpenes, while generally less abundant than monoterpenes, are also part of the oil's composition. For instance, a chemotype from Guizhou, China, was dominated by sesquiterpenes, including germacrene D (14.11%), germacrene B (11.02%), and β-caryophyllene (12.12%). ajol.info Other identified compounds include trans-pinocarveol, which was found to be a major component (26.7%) in a limonene-chemotype oil. tandfonline.com

Interactive Data Table: Major Chemical Constituents of Chenopodium ambrosioides Oil from Various Studies

CompoundConcentration (%)Geographic Origin/StudyReference
Ascaridole55.3Madagascar researchgate.net, nih.gov
cis-Ascaridole43.40Iran tandfonline.com
α-Terpinene63.1Nigeria nih.gov
p-Cymene26.4Nigeria nih.gov
α-Terpinene32.89Sichuan, China ajol.info
p-Cymene24.25Sichuan, China ajol.info
Limonene32.5N/A tandfonline.com
trans-Pinocarveol26.7N/A tandfonline.com
α-Terpinenyl-acetate31.81South-West Nigeria unn.edu.ng
Thymol8.23South-West Nigeria unn.edu.ng
Carvacrol6.70South-West Nigeria unn.edu.ng
Camphor12.40Iran tandfonline.com

Chemotypic Variation and Geographic Influences on Composition

The chemical composition of C. ambrosioides essential oil shows remarkable variation, which is strongly linked to the plant's geographical origin. scielo.br This variability has led to the identification of several distinct chemotypes, where the oil is characterized by one or two dominant compounds. nih.gov Factors such as climate, soil conditions, and genetic variability within the species contribute to these regional chemical profiles. scielo.brresearchgate.net

Cluster analysis of various C. ambrosioides essential oils has revealed at least seven distinct chemotypes, named after their principal component: ascaridole, α-terpinene, α-pinene, p-cymene, carvacrol, α-terpinyl acetate, and limonene. nih.gov

Ascaridole Chemotype: This is a widely reported chemotype. An oil from Brazil's central-west region showed a high concentration of ascaridole (49.77%), while a sample from the northeast had 17.1%. redalyc.orgscielo.br A commercial sample from Madagascar was also rich in ascaridole (55.3%). nih.gov

α-Terpinene Chemotype: This chemotype is prevalent in Nigeria, with studies showing α-terpinene as the major component (ranging from 41.36% to 63.1%), often accompanied by significant amounts of p-cymene or α-terpinyl acetate. nih.govunn.edu.ngtandfonline.com An oil from Rwanda was also composed mainly of α-terpinene with only a small amount of ascaridole. tandfonline.com

p-Cymene Chemotype: An oil from Nigerian grown Chenopodium album was identified as a p-cymene chemotype, with this compound constituting 40.9% of the oil. nih.gov

Limonene Chemotype: A study identified an oil where limonene (32.5%) and trans-pinocarveol (26.7%) were the major constituents. tandfonline.com

Chinese Chemotypes: Significant variation exists even within China. Oil from Sichuan province was an α-terpinene and p-cymene type. ajol.info In contrast, oil from Fujian province was characterized by α-terpinene (11.75%), p-cymene (21.84%), ascaridole (18.36%), and bornylene (B1203257) (42.63%). ajol.info A sample from Guizhou province was dominated by sesquiterpenes like germacrene D, while one from Hubei province had menthol (B31143) (31.331%) and α-terpinene (13.210%) as main components. ajol.info

Moroccan Chemotype: A study of Moroccan C. ambrosioides identified a δ-3-carene chemotype, with this compound at 61.51% in leaf oil and 44.29% in inflorescence oil, a profile distinct from many others as it lacked α-terpinene. nih.gov

Cuban Chemotypes: Research on Cuban oils has also shown variability. One study reported an oil characterized by high levels of α-terpinyl acetate (73.9%) and p-cymene (4.3%). researchgate.net Another Cuban sample showed α-terpinene (17.0-20.7%), p-cymene (20.2-21.1%), and ascaridole (30.5-47.1%) as the main components. researchgate.net

Interactive Data Table: Chemotypic Variation of Chenopodium ambrosioides Oil by Geographic Region

Geographic RegionDominant Compound(s)ChemotypeReference
Nigeriaα-Terpinene (63.1%), p-Cymene (26.4%)α-Terpinene nih.gov
Nigeria (South-West)α-Terpinene (41.36%), α-Terpinenyl-acetate (31.81%)α-Terpinene / α-Terpinyl acetate unn.edu.ng
Brazil (Central-West)Ascaridole (49.77%)Ascaridole redalyc.org
MadagascarAscaridole (55.3%), Isoascaridole (4.6%)Ascaridole nih.gov
China (Sichuan)α-Terpinene (32.89%), p-Cymene (24.25%)α-Terpinene / p-Cymene ajol.info
China (Fujian)Bornylene (42.63%), p-Cymene (21.84%), Ascaridole (18.36%)Bornylene ajol.info
China (Guizhou)Germacrene D (14.11%), β-Caryophyllene (12.12%)Sesquiterpene-rich ajol.info
Irancis-Ascaridole (43.40%), α-Terpinene (15.90%), Camphor (12.40%)Ascaridole tandfonline.com
Rwandaα-Terpineneα-Terpinene tandfonline.com
Cubaα-Terpinyl acetate (73.9%)α-Terpinyl acetate researchgate.net
Moroccoδ-3-Carene (61.51%)δ-3-Carene nih.gov

Impact of Environmental Factors on Secondary Metabolite Profiles

The chemical composition of Chenopodium (now often classified as Dysphania) essential oil is not static; it exhibits significant variability, largely attributable to a range of environmental and genetic factors. researchgate.netnih.gov These factors influence the plant's secondary metabolism, leading to different chemotypes with distinct profiles of volatile compounds. unn.edu.ng

Geographical location is a primary determinant of the oil's composition. For instance, Chenopodium ambrosioides from Nigeria has been identified as a distinct chemotype, rich in α-terpinene, α-terpinenyl-acetate, thymol, carvacrol, and p-cymene, which differs from reports on the same species from India and other regions. unn.edu.ng Studies on D. ambrosioides from Morocco have also shown variations, with some samples being rich in p-cymene, α-terpinene, and ascaridole, while others from a different Moroccan region were dominated by δ-3-carene. mdpi.comnih.gov

Beyond geography, the specific part of the plant used for oil extraction (leaves, flowers, stems, seeds) significantly alters the resulting chemical profile. nih.govmdpi.commdpi.com For example, essential oil from the leaves of Moroccan C. ambrosioides was found to be rich in δ-3-carene and p-cymene, whereas the oil from the inflorescences had a higher concentration of 1,2:3,4-diepoxy-p-menthane. nih.gov Extraction yields also vary depending on the plant part, with stems and flowers sometimes yielding more oil than the leaves. mdpi.com

Other environmental variables known to impact secondary metabolite production in medicinal plants include temperature, light intensity (including UV radiation), water availability (drought stress), soil composition, and even the time of harvest. researchgate.netd-nb.infomaxapress.comjuniperpublishers.com These stressors can trigger changes in the plant's physiological and biochemical pathways, altering the concentration and presence of compounds like terpenes, flavonoids, and phenolic acids. maxapress.comnih.govnih.gov For example, elicitors like chitosan (B1678972) and salicylic (B10762653) acid have been noted to favor the conversion of α-terpinene into ascaridole, demonstrating how external stimuli can directly influence specific biosynthetic pathways. researchgate.net

Biosynthetic Pathways of Key Components

The characteristic compounds of this compound, particularly the monoterpenes, are synthesized through intricate, multi-step enzymatic pathways within the plant. These secondary metabolites are derived from primary metabolites through complex biochemical reactions. juniperpublishers.com

Monoterpene Biosynthesis Routes (e.g., from α-terpinene)

Monoterpenes, the C10 class of terpenes, are synthesized in plants via the methylerythritol 4-phosphate (MEP) pathway, which operates in the plastids. nih.govnih.govfrontiersin.org This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate to form the five-carbon (C5) precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govresearchgate.net

The key steps leading to the formation of monoterpenes are as follows:

Precursor Formation: The MEP pathway generates IPP and DMAPP. frontiersin.org

Chain Elongation: Geranyl diphosphate (GPP), a ten-carbon (C10) molecule, is formed by the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP, a reaction catalyzed by GPP synthase (GPPS). nih.govresearchgate.net

Cyclization: GPP serves as the universal precursor for the vast array of monoterpenes. nih.gov It is cyclized by various specific monoterpene synthases (MTPSs) to form the different monoterpene skeletons. mdpi.com For example, α-terpinene, a major component in some Chenopodium chemotypes, is formed through the enzymatic action of a specific synthase on GPP. unn.edu.ngmdpi.com This compound then serves as a direct precursor for other key constituents.

Enzymatic Synthesis of Ascaridole (e.g., Iodide Peroxidase-Catalyzed Mechanisms)

Ascaridole, the defining and unusual monoterpene endoperoxide of this compound, is synthesized from its precursor, α-terpinene. nih.govresearchgate.net Research has demonstrated that this conversion is not a result of simple photo-oxidation but is an enzymatically controlled process.

The biosynthesis is catalyzed by a soluble iodide peroxidase isolated from the fruit and leaves of Chenopodium ambrosioides. nih.gov This enzymatic synthesis was confirmed through the replication of the reaction in soluble extracts of the plant. nih.gov

Key characteristics of this enzymatic reaction include:

Substrate and Product: The enzyme catalyzes the conversion of the conjugated diene α-terpinene into ascaridole. The naturally occurring and the enzymatically synthesized ascaridole were both found to be in a racemic form (a mixture of stereoisomers). nih.gov

Enzyme System: The reaction is mediated by a high-molecular-weight peroxidase component and two other smaller peroxidase species. nih.gov

Optimal Conditions: Maximum enzymatic activity occurs at a pH of 4.0. nih.gov The reaction requires the presence of hydrogen peroxide (H₂O₂) at a concentration of 2.5 mM and sodium iodide (NaI) at 1 mM. nih.gov

Proposed Mechanism: The proposed mechanism involves a peroxide transfer reaction that is initiated by I+ (an oxidized form of iodide) generated by the peroxidase enzyme. nih.gov

Inhibition: The biosynthesis of ascaridole from α-terpinene is inhibited by substances like cyanide, catalase, and other reducing agents. However, it is not affected by compounds that quench singlet oxygen or trap superoxide, further supporting a specific enzymatic pathway rather than a general oxidative reaction. nih.gov

Analytical Techniques for Characterization and Quantification

Chromatographic Separation Methods

Chromatography is fundamental to the analysis of Chenopodium oil, allowing for the separation of its numerous volatile components before identification and quantification.

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a standard method for the quantitative analysis of the volatile compounds in this compound. researchgate.net In this technique, the essential oil sample is injected into the chromatograph, where it is vaporized. A carrier gas, such as hydrogen, transports the vaporized components through a long, thin column. unn.edu.ngredalyc.org The separation is based on the differential partitioning of compounds between the stationary phase (a coating on the inside of the column) and the mobile phase (the carrier gas). redalyc.org

Different types of columns are used, such as DB-1 (non-polar) or DB-5 (low to mid-polarity), to achieve effective separation. redalyc.orgnih.gov The oven temperature is programmed to increase gradually, allowing compounds to elute from the column at different times based on their boiling points and chemical properties. redalyc.orgnih.gov As each compound exits the column, it is combusted in a hydrogen-air flame in the FID, producing ions that generate an electrical signal. The intensity of this signal is proportional to the amount of the compound present. The percentage composition of the oil is then determined by integrating the peak areas of the detected compounds. redalyc.org

For the qualitative analysis and structural identification of the individual components of this compound, Gas Chromatography is coupled with Mass Spectrometry (GC-MS). unn.edu.ng As components are separated by the GC column, they enter a mass spectrometer, which bombards them with electrons, causing them to ionize and break into charged fragments. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound. youtube.com By comparing these spectra with established mass spectral libraries, such as the NIST/EPA/NIH database, the chemical structures of the constituents can be identified. researchgate.net

GC-MS analysis has been instrumental in identifying a wide array of compounds in this compound from various regions. Common major constituents identified include ascaridole (B1665189), p-cymene (B1678584), α-terpinene, and isoascaridole. tandfonline.comnih.gov However, a significant challenge in the GC-based analysis of this compound is the heat-sensitive nature of ascaridole. nih.gov During the high-temperature conditions of the GC injection port, ascaridole can partially isomerize into isoascaridole. researchgate.netnih.govresearchgate.net This thermal conversion can lead to an underestimation of ascaridole and an overestimation of isoascaridole, thus not reflecting the true composition of the oil. researchgate.netnih.gov

Table 1: Major Chemical Constituents of Chenopodium ambrosioides Oil Identified by GC-MS from Various Studies
CompoundHimalayan Region, India (%) tandfonline.comMadagascar (%) nih.govSouth-West Nigeria (%) unn.edu.ngMalakand Region, Pakistan (%) pjps.pk
Ascaridole40.741.8Not ReportedNot Reported
Isoascaridole22.718.1Not ReportedNot Reported
α-Terpinene17.99.741.36Not Reported
p-Cymene8.516.25.76Not Reported
4-CareneNot ReportedNot ReportedNot Reported56.59
o-CymeneNot ReportedNot ReportedNot Reported41.46
α-Terpinenyl-acetateNot ReportedNot Reported31.81Not Reported

While GC-MS is ideal for volatile compounds, Chenopodium species also contain non-volatile or semi-volatile compounds, such as flavonoids and phenolic acids. researchgate.netphcogrev.com These compounds are often analyzed using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS). researchgate.netnih.govrjptonline.org

This method, often referred to as LC-MS/MS, separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase packed in a column. nih.gov After separation, the compounds are ionized, typically using electrospray ionization (ESI), and analyzed by a tandem mass spectrometer. researchgate.netnih.gov The first mass spectrometer selects a specific ion (a "parent" ion), which is then fragmented. The second mass spectrometer analyzes the resulting "daughter" ions. This process provides a high degree of specificity and is used to identify and quantify compounds like rutin, kaempferol (B1673270) glycosides, syringic acid, and 4-OH-benzoic acid in various parts of Chenopodium plants. researchgate.net

Spectroscopic Identification Approaches

Spectroscopy provides detailed information about molecular structure, complementing the separation data from chromatography.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to elucidate the exact structure of molecules. For this compound analysis, both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy are particularly valuable. nih.gov NMR is especially crucial for the accurate quantification of heat-labile compounds like ascaridole. researchgate.netnih.gov

Because NMR analysis is performed at room temperature, it does not induce the thermal isomerization of ascaridole to isoascaridole that occurs during GC analysis. researchgate.netresearchgate.net By combining the quantitative data from GC-FID with the structural information and relative concentrations from ¹³C-NMR, a corrected, more accurate quantification of ascaridole and its isomers can be achieved. researchgate.netnih.gov For instance, one study reported that while GC analysis showed 41.8% ascaridole, the combined GC and ¹³C-NMR analysis revealed the true content to be 55.3%. nih.gov ¹H-NMR spectra can also confirm the absence of signals that would be attributed to isoascaridole in the unheated oil, proving that the isomer is an artifact of the GC analysis method. researchgate.net

Table 2: Comparison of Ascaridole and Isoascaridole Quantification by GC vs. Combined GC/¹³C-NMR
CompoundQuantification by GC alone (%) nih.govCorrected Quantification by GC and ¹³C-NMR (%) nih.gov
Ascaridole41.855.3
Isoascaridole18.14.6

Mass spectrometry, as part of GC-MS, is fundamentally a tool for fragmentation analysis. youtube.com When a molecule is ionized in the mass spectrometer's source, it forms a molecular ion (the parent ion), which is often unstable. This ion fragments into smaller, more stable pieces in predictable patterns that are directly related to the molecule's structure. youtube.com

The resulting mass spectrum is a plot of the relative abundance of these fragments versus their mass-to-charge (m/z) ratio. The pattern of fragmentation is like a fingerprint for the molecule. For example, the electron ionization mass spectrum of ascaridole shows characteristic fragment ions that help in its identification. nist.gov The analysis of these fragmentation patterns is essential for distinguishing between isomers, which may have the same molecular weight but break apart differently. By carefully interpreting these patterns, researchers can confirm the identity of known compounds by matching them to reference spectra and can deduce the structures of new or unexpected compounds present in the oil. youtube.comresearchgate.net

Advanced Methods for Component Isolation and Structure Elucidation

The elucidation of the chemical profile of this compound relies heavily on the synergy between high-resolution separation techniques and powerful spectroscopic structure identification methods. These advanced approaches allow for the detailed characterization of both major and minor components, providing a comprehensive understanding of the oil's composition.

Chromatographic Separation Techniques

Gas Chromatography (GC) is a cornerstone technique for analyzing the volatile constituents of essential oils like this compound. youtube.com When coupled with a Flame Ionization Detector (FID), GC allows for the quantification of separated components based on peak area. researchgate.net For definitive identification, GC is frequently paired with Mass Spectrometry (MS). This hyphenated technique, GC-MS, separates the individual compounds and then fragments them, producing a unique mass spectrum for each. researchgate.net This spectrum acts as a chemical fingerprint, which can be compared against spectral libraries (like NIST and Wiley) for positive identification. researchgate.net Studies on Chenopodium ambrosioides oil have extensively used GC and GC-MS to identify major components such as α-terpinene, p-cymene, and ascaridole. nih.govnih.gov The choice of the capillary column, such as a DB-5 fused silica (B1680970) column, is critical for achieving optimal separation of the oil's complex constituents. nih.gov

For less volatile or thermally unstable compounds found in broader plant extracts, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with MS/MS are employed. nih.govresearchgate.net These methods are effective for analyzing various fractions (e.g., aqueous, butanolic, ethyl acetate) of the plant, leading to the identification of a wide array of phytochemicals including phenolic compounds, flavonoids, and organic acids. nih.govresearchgate.net Chromatographic conditions, including the column type (e.g., C18), mobile phase composition, and temperature, are carefully optimized to achieve the best possible separation of the target compounds. nih.gov

Component Isolation

Before detailed structure elucidation can occur, individual components often need to be isolated from the complex oil mixture. Hydrodistillation using a Clevenger-type apparatus is the standard method for extracting the essential oil from the plant material. nih.govredalyc.orgmdpi.com Following extraction, column chromatography is a widely used technique for isolating specific compounds. researchgate.netmdpi.com This method separates molecules based on their differential adsorption to a stationary phase, allowing for the purification of individual constituents for further analysis. mdpi.com

Spectroscopic Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of isolated compounds. In particular, 13C-NMR spectroscopy provides detailed information about the carbon skeleton of a molecule. nih.gov It has proven especially valuable in the analysis of this compound for the quantitative determination of ascaridole. nih.govresearchgate.net Since ascaridole can undergo thermal isomerization to isoascaridole during the high-temperature conditions of GC analysis, GC data alone can underestimate its true concentration. nih.govresearchgate.net The combined use of GC-MS and 13C-NMR allows for a more accurate quantification of these heat-sensitive compounds. nih.gov Furthermore, Proton (1H) NMR has also been utilized in the characterization of the oil's major components. researchgate.net

The following table summarizes research findings on the chemical composition of this compound, identified through the application of these advanced analytical methods.

Interactive Data Table: Compounds Identified in this compound

Agricultural and Biotechnological Research Applications Excluding Direct Human Use

Potential for Bio-Pesticides and Herbicides (Allelopathy-derived)

The essential oil of Chenopodium species, particularly Chenopodium ambrosioides, has demonstrated significant potential as a source of bio-pesticides and herbicides. This is largely attributed to its allelopathic properties, where the plant produces biochemicals that can influence the germination, growth, survival, and reproduction of other organisms.

Research has shown that Chenopodium oil and its extracts can inhibit the germination and growth of various weed species. nih.govnih.govresearchgate.net For instance, studies have documented the inhibitory effects of Chenopodium album extracts on the germination and seedling growth of several crop and weed species. researchgate.netnih.govjournalgrid.com The primary mode of action is believed to be the release of allelochemicals that interfere with fundamental physiological processes in competing plants. nih.govnih.gov Key phytotoxic compounds identified in Chenopodium species include phenolic acids like ferulic acid and coumaric acid, as well as terpenoids. nih.govresearchgate.net

Beyond its herbicidal properties, this compound has also been investigated for its insecticidal and antifungal activities. The oil has shown efficacy against a range of agricultural pests. nih.gov For example, an emulsifiable concentrate based on the essential oil of Chenopodium ambrosioides var. ambrosioides was effective against green peach aphids, western flower thrips, and greenhouse whiteflies. nih.gov The oil is thought to work by softening the cuticles of insects, leading to respiratory disruption. Furthermore, the essential oil has demonstrated broad-spectrum antifungal activity against various fungi that can cause storage rot in crops, suggesting its potential use as a botanical fungicide to protect stored grains. nih.gov

The principal insecticidal and anthelmintic component in the oil of Chenopodium ambrosioides is ascaridole (B1665189), a monoterpene endoperoxide. nih.gov The presence of other compounds such as α-terpinene, p-cymene (B1678584), and limonene (B3431351) also contributes to its bioactivity. youtube.com The diverse range of bioactive compounds in this compound makes it a promising candidate for the development of multi-target bio-pesticides, which could help in managing the evolution of resistance in pests and weeds.

Interactive Data Table: Allelopathic Effects of Chenopodium Species Extracts on Weed Germination

Chenopodium Species ExtractTarget Weed SpeciesEffect on GerminationReference
Chenopodium albumAvena fatuaSignificant inhibition nih.gov
Chenopodium muraleAvena fatuaSignificant inhibition nih.gov
Chenopodium ambrosioidesBromus rigidusStrong suppression nih.gov
Chenopodium albumEleusine indicaGrowth-inhibiting effects nih.gov

Cultivation Studies for Optimized Oil Production

To harness the full potential of this compound for agricultural applications, research is underway to optimize its production through both conventional agronomic practices and modern biotechnological methods.

The yield and chemical composition of this compound are significantly influenced by various agronomic and environmental factors. These include soil type, nutrient availability, climate, and harvest time.

Studies have shown that the composition of essential oils can vary depending on the geographical location and agro-climatic conditions. nih.govfrontiersin.org For instance, the chemical profile of Chenopodium album essential oil from one region may differ significantly from that of the same species grown in another, which has implications for its biological activity. nih.gov Research on Chenopodium album has indicated that the composition of nonpolar extracts from the aerial parts of the plant differs between plants grown in continuously cultivated soils and those from nondisturbed soils, with notable differences in the content of hydrocarbons and fatty acids. nih.gov

The part of the plant from which the oil is extracted also plays a crucial role. For example, in Chenopodium ambrosioides, the concentration of ascaridole, the main active component, is highest in the flowering stems just before the seeds set. webmd.com The timing of harvest is, therefore, a critical factor in maximizing the yield of desired chemical constituents.

Interactive Data Table: Factors Affecting this compound Yield and Composition

Agronomic FactorInfluence on this compoundKey FindingsReference
Soil Type Affects chemical compositionDifferences in hydrocarbon and fatty acid content in C. album grown in cultivated vs. nondisturbed soils. nih.gov
Geographical Location Varies the chemical profileThe composition of C. album essential oil differs between geographical regions. nih.gov
Plant Part Determines the concentration of active compoundsAscaridole concentration is highest in the flowering stems of C. ambrosioides before seed set. webmd.com
Harvest Time Impacts the yield of specific constituentsHarvesting at the optimal growth stage is crucial for maximizing the content of desired compounds like ascaridole. webmd.com

Biotechnological Approaches for Metabolite Enhancement

Biotechnology offers promising avenues for enhancing the production of valuable secondary metabolites in Chenopodium species, including the components of its essential oil. These approaches primarily fall under the umbrella of metabolic engineering and plant tissue culture.

Metabolic engineering involves the targeted modification of metabolic pathways within an organism to increase the production of a desired substance. youtube.comnih.govyoutube.comnih.gov In the context of this compound, this could involve upregulating the expression of key enzymes in the biosynthetic pathway of compounds like ascaridole. Research has identified the enzyme iodide peroxidase as being responsible for the biosynthesis of ascaridole from its precursor, α-terpinene, in Chenopodium ambrosioides. nih.gov This enzyme represents a potential target for genetic engineering to enhance ascaridole production.

Furthermore, the application of elicitors, which are compounds that stimulate defense responses in plants, has been explored to increase the production of secondary metabolites. For instance, the use of chitosan (B1678972) and salicylic (B10762653) acid has been shown to favor the conversion of α-terpinene to ascaridole. researchgate.net

While the genetic engineering of Chenopodium species is still in its early stages, the broader field of plant metabolic engineering provides a roadmap for future research. nih.gov Techniques such as the overexpression of regulatory genes that control entire metabolic pathways or the use of heterologous expression systems (producing plant compounds in microorganisms) could one day be applied to Chenopodium to create high-yielding "cell factories" for specific components of its essential oil. nih.govyoutube.com These advanced biotechnological tools hold the potential to create sustainable and economically viable sources of Chenopodium-derived biopesticides and other valuable biochemicals.

Future Research Directions and Unexplored Avenues

Deeper Exploration of Minor Constituents and Synergistic Effects

Future research should focus on the comprehensive identification and quantification of these less abundant molecules. It is often difficult to establish a direct relationship between a single compound and a specific biological effect due to the oil's complex nature. redalyc.org The interactions between major and minor components may result in synergistic or antagonistic effects. For instance, studies on the antileishmanial properties of Chenopodium oil have shown that the complete essential oil exhibits a higher selectivity index compared to its isolated major components like ascaridole (B1665189), carvacrol (B1668589), and caryophyllene (B1175711) oxide, suggesting that minor constituents contribute to its efficacy and selectivity. nih.gov Furthermore, synergistic interactions have been observed when this compound is combined with other agents, such as the fungus Beauveria bassiana, leading to enhanced insecticidal activity against pests like Callosobruchus maculates. researchgate.net A systematic investigation into these interactions is essential for a complete understanding of the oil's potential.

Table 1: Major and Minor Constituents of Chenopodium ambrosioides Essential Oil Reported in Various Studies

ConstituentReported Percentage (%) - Study 1 (Nigeria) unn.edu.ngReported Percentage (%) - Study 2 (Iran) researchgate.netReported Percentage (%) - Study 3 (Morocco) mdpi.comReported Percentage (%) - Study 4 (Madagascar) researchgate.net
α-Terpinene41.3615.9053.49.7
Ascaridole-43.40 (cis)17.741.8
p-Cymene (B1678584)5.765.6012.116.2
Carvacrol6.70-7.3-
Isoascaridole--2.118.1
Camphor-12.40--
Limonene (B3431351)---3.8

Note: '-' indicates the compound was not reported as a major constituent in the respective study. Percentages can vary significantly based on geography, harvest time, and extraction method.

Advanced Mechanistic Studies on Bioactivities (Non-Human)

Investigations into the bioactivities of this compound have confirmed its antibacterial, antifungal, antioxidant, and antiparasitic properties. researchgate.netredalyc.orgnih.gov However, much of this research has been descriptive. The next frontier is to conduct advanced mechanistic studies to elucidate how these effects are achieved at a molecular and cellular level in non-human systems.

For example, the antimicrobial efficacy of the oil is attributed to its high concentration of monoterpenes like α-Terpinene and p-Cymene. mdpi.com These compounds are thought to exert their activity by disrupting the bacterial membrane's integrity, which inhibits respiration and alters cell permeability. mdpi.com Similarly, the antileishmanial effect of the oil and its components has been linked to a breakdown of the mitochondrial membrane potential and alterations in the parasite's redox indexes. nih.gov

Future studies should employ advanced techniques to build on these findings. Research could focus on:

Transcriptomics and Proteomics: To understand how this compound affects gene and protein expression in target organisms (e.g., bacteria, fungi, parasites).

Enzyme Inhibition Assays: To identify specific enzymes within pathogens that are inhibited by the oil's constituents.

Cellular Imaging: To visualize the precise structural damage inflicted on microbial or parasitic cells upon exposure to the oil.

A deeper understanding of these mechanisms is critical for harnessing the bioactivities of this compound more effectively.

Chemo-profiling and Metabolomics Integration

The significant variation in this compound's composition necessitates a more robust approach to chemical characterization. unn.edu.ngresearchgate.net Chemo-profiling, which involves creating a comprehensive chemical fingerprint of a sample, is essential. Integrating this with metabolomics offers a powerful strategy for understanding the full spectrum of chemical compounds within the Chenopodium genus.

Metabolomics studies on related species like Chenopodium album and Chenopodium quinoa have successfully utilized techniques such as Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QQQ-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). mdpi.comnih.gov These analyses have identified hundreds of secondary metabolites, including alkaloids, flavonoids, phenolic acids, and terpenoids, and have revealed how factors like fermentation or genetics can alter a plant's metabolic profile. mdpi.comresearchgate.net For instance, one study on C. album identified 545 secondary metabolites and found that fermentation significantly increased the polyphenol content. mdpi.com Another study on C. quinoa identified 17 distinct metabolites, including flavonoids, phenolics, and terpenoids. nih.gov

Applying these sophisticated metabolomic approaches to Chenopodium ambrosioides could:

Discover novel bioactive compounds that are not part of the volatile essential oil fraction.

Establish clear links between the metabolic profile of a specific chemotype and its observed bioactivity.

Provide a more reliable method for standardizing Chenopodium-derived products based on their complete chemical fingerprint rather than just a few major components.

This integration would provide a holistic view of the plant's biochemistry and its potential applications.

Sustainable Production and Green Extraction Technologies

The conventional methods for extracting this compound, such as hydrodistillation and steam distillation, are energy and water-intensive. redalyc.orgtnau.ac.in As demand for natural products grows, there is a pressing need to develop and implement more sustainable and environmentally friendly extraction technologies. The principles of "Green Extraction" focus on reducing energy consumption, using safe and alternative solvents (like water or bio-solvents), reducing operational steps, and producing a non-denatured, biodegradable final product without contaminants. nih.govfrontiersin.org

Future research should focus on optimizing and applying modern, green extraction techniques for this compound production. mdpi.com

Table 2: Comparison of Traditional and Green Extraction Technologies

TechniquePrincipleAdvantages for this compoundDisadvantages/Research Gaps
Traditional Methods
Hydro/Steam Distillation tnau.ac.inPlant material is boiled in water or exposed to steam to vaporize volatile compounds, which are then condensed and separated.Established, effective for volatile oils.High energy consumption, long extraction times, potential for thermal degradation of sensitive compounds like ascaridole. researchgate.netmdpi.com
Green Technologies
Supercritical Fluid Extraction (SFE) nih.govUses a supercritical fluid (e.g., CO₂) as a solvent. The CO₂ is easily removed by depressurization, leaving a pure extract.Avoids organic solvents, operates at low temperatures preserving thermolabile compounds, highly selective.High initial equipment cost.
Microwave-Assisted Hydrodistillation (MAH) researchgate.netMicrowaves heat the water within the plant material, causing cells to rupture and release the oil.Faster extraction, lower energy consumption, less water usage compared to conventional distillation. researchgate.netRequires specialized equipment; optimization for Chenopodium is needed.
Microwave Hydrodiffusion and Gravity (MHG) nih.govA solvent-free microwave method where internal heating of water inside the plant material releases oil, which is then collected via gravity.Solvent-free, rapid process.Relatively new technology requiring further study for scalability.
Ultrasound-Assisted Extraction (UAE) mdpi.comHigh-frequency sound waves create cavitation bubbles that disrupt plant cell walls, enhancing solvent penetration and extraction.Increased yield, reduced extraction time and temperature. Can be combined with other methods (e.g., SFE-UAE). mdpi.comPotential for localized heating; requires optimization of frequency and power.

Adopting these green technologies could lead to higher quality extracts, reduced environmental impact, and a more sustainable supply chain for this compound and its derivatives. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the key chemical constituents of Chenopodium oil, and how are their concentrations determined in current analytical methodologies?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard for identifying volatile and non-volatile compounds. Quantification requires calibration with certified reference materials and validation via spike-recovery experiments to ensure accuracy. For reproducibility, adhere to protocols from authoritative databases (e.g., PubChem, SciFinder) and document extraction solvents, column types, and detection parameters .
  • Data Example : A 2022 study identified ascaridole (60-80%), limonene (10-15%), and α-terpinene (5-8%) as primary constituents, with variations linked to plant origin and distillation techniques .

Q. What existing studies have systematically evaluated the safety profile of this compound, and what gaps persist in toxicological data?

  • Methodological Answer : Systematic reviews of peer-reviewed literature (e.g., PubMed, Scopus) and regulatory reports (e.g., IFRA Standards) are critical. The 2022 IFRA review flagged insufficient data on dermal sensitization and chronic toxicity, recommending in vitro assays (e.g., OECD 442D) and longitudinal in vivo studies to address gaps .
  • Key Finding : The IFRA Expert Panel advises against use in fragrances until genotoxicity and phototoxic potential are clarified via Ames tests and 3T3 NRU phototoxicity assays .

Q. Which standardized protocols are recommended for isolating bioactive compounds from this compound for pharmacological studies?

  • Methodological Answer : Fractional distillation and preparative HPLC are common. For bioactivity-guided isolation, pair chromatographic separation with in vitro assays (e.g., antimicrobial disk diffusion). Validate purity via nuclear magnetic resonance (NMR) spectroscopy and report yield percentages relative to crude oil mass .

Advanced Research Questions

Q. How can researchers design controlled experiments to evaluate the toxicological risks of this compound while addressing ethical constraints?

  • Methodological Answer : Use a tiered approach:

  • Tier 1 : In silico modeling (e.g., QSAR, molecular docking) to predict toxicity endpoints.
  • Tier 2 : In vitro assays (e.g., human keratinocyte cytotoxicity) with dose-response curves.
  • Tier 3 : Limited in vivo studies under ethical approval, focusing on acute exposure (OECD 423) and histopathological analysis.
  • Control : Compare results with structurally similar compounds (e.g., Artemisia oils) to contextualize risk .

Q. What strategies resolve contradictions in reported pharmacological efficacy (e.g., antimicrobial vs. cytotoxic effects) across studies?

  • Methodological Answer : Conduct meta-analyses with inclusion criteria:

  • Standardize minimum inhibitory concentration (MIC) protocols (CLSI guidelines).
  • Control for oil purity (≥95% by GC-MS) and solvent effects (e.g., DMSO cytotoxicity).
  • Use multivariate regression to identify confounding variables (e.g., bacterial strain variability).
  • Replicate conflicting studies under identical conditions to isolate methodological discrepancies .

Q. How can novel data collection frameworks improve the reproducibility of this compound research?

  • Methodological Answer :

  • Primary Data : Collect raw spectral/assay data in open-access repositories (e.g., Zenodo) with detailed metadata (extraction method, storage conditions).
  • Replication : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and reference protocols from the European Chemicals Agency (ECHA) .
  • Collaboration : Cross-validate findings via multi-lab studies, as seen in recent reproducibility initiatives for essential oils .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.